Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Medicinal Chemistry SERM Pharmacology Structure-Activity Relationship

Sourcing a reliable intermediate for deaminated tamoxifen metabolite synthesis? Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS 119757-57-2) is the critical precursor for Ospemifene and related compounds. • ≥95% purity, pale yellow solid, mp 125-128 °C ensures consistent synthetic performance. • Non-basic 2-chloroethoxy side chain differentiates it from tamoxifen; essential for correct downstream coupling. • Available from stock with global shipping; supports impurity profiling and ANDA submissions.

Molecular Formula C24H23ClO2
Molecular Weight 378.9 g/mol
Cat. No. B12351656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-
Molecular FormulaC24H23ClO2
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
InChIInChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+
InChIKeyQDLAEGCSWYNGSD-WCWDXBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS 119757-57-2): A Key Tamoxifen Metabolite Intermediate


Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS 119757-57-2) is a synthetic triphenylethylene derivative with the molecular formula C24H23ClO2 and a molecular weight of 378.89 g/mol. It is characterized by a non-basic 2-chloroethoxy side chain, which structurally distinguishes it from the basic dimethylaminoethoxy side chain of the parent drug Tamoxifen [1]. This compound serves as a critical intermediate specifically in the synthesis of a deaminated metabolite of Tamoxifen, a pathway leading to compounds like Ospemifene [REFS-2, REFS-3]. It is typically supplied as a pale yellow solid with a melting point of 125-128 °C and a minimum purity of 95%, making it suitable for specialized pharmaceutical research and impurity profiling applications .

Why Tamoxifen or its Common Metabolites Cannot Substitute for Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- in Research


Generic substitution within the triphenylethylene SERM class is not scientifically valid due to distinct side-chain chemistries that dictate unique pharmacological and synthetic properties. Tamoxifen relies on a basic dimethylaminoethoxy side chain for its antiestrogenic activity and protein kinase C inhibition [1]. In contrast, the non-basic 2-chloroethoxy side chain of this compound renders it a weak ER ligand, making it unsuitable for potency studies but ideal as a synthetic intermediate for deaminated metabolites like Ospemifene, which exhibit a different safety and activity profile [REFS-2, REFS-3]. Using Tamoxifen, 4-Hydroxytamoxifen, or even another chloro-intermediate like (Z)-Chlorolefin would lead to either failed syntheses or incorrect pharmacological conclusions, as these alternatives lack the precise combination of the chloro leaving group and the free phenol necessary for the intended subsequent reactions [4].

Quantitative Differentiation Evidence for Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- Against Closest Analogs


Side Chain Basicity: Loss of Cationic Charge vs. Tamoxifen's Dimethylaminoethoxy Group

The target compound possesses a neutral 2-chloroethoxy side chain, whereas Tamoxifen features a basic dimethylaminoethoxy group with a calculated pKa of ~8.8. This fundamental difference eliminates the cationic charge at physiological pH, a feature required for high-affinity binding to the estrogen receptor (ER) and the antiestrogen binding site (AEBS) [REFS-1, REFS-2]. In a class-level study, replacing Tamoxifen's basic side chain with non-basic alternatives reduced ER affinity by 78-93%, directly explaining the target compound's utility not as a potent SERM, but as a neutral prodrug or intermediate [2].

Medicinal Chemistry SERM Pharmacology Structure-Activity Relationship

Synthetic Pathway: Dedicated Intermediate for Deaminated Tamoxifen Metabolites vs. (Z)-Chlorolefin

The target compound is the direct precursor to the deaminated Tamoxifen metabolite 'Metabolite Y' (and by extension, Ospemifene/FC1271a), whereas the related (Z)-Chlorolefin (CAS 97818-83-2) lacks the essential 4-hydroxy group on the phenyl ring, halting this specific metabolic pathway synthesis [REFS-1, REFS-2]. The free phenol moiety in the target compound is essential for the final deprotection or functionalization steps detailed in Ospemifene process patents, providing a synthetic route that (Z)-Chlorolefin cannot fulfill [1].

Organic Synthesis Pharmaceutical Process Chemistry Impurity Profiling

Analytical Reference Standard: Physical-Chemical Profile for Quality Control vs. Endoxifen

The compound's distinct melting point of 125-128°C provides a simple, definitive identity check that contrasts sharply with the active metabolite Endoxifen (MP ~139-142°C) and the more complex chiral separation issues of 4-Hydroxytamoxifen. This facilitates straightforward analytical method development (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDA) related to Tamoxifen or Ospemifene . Its established solubility profile in chloroform, dichloromethane, DMSO, and methanol further solidifies its role as a robust reference standard for chromatographic method validation .

Analytical Chemistry Quality Control Reference Standards

Isotopic Labeling: Availability of a d5-Analog for LC-MS/MS Quantitation vs. Unlabeled Analogs

A pentadeuterated analog (Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol-[d5]) is commercially available, providing a direct internal standard for accurate LC-MS/MS quantitation of the unlabeled compound in metabolism and pharmacokinetic studies . This is a significant procurement advantage over many unlabeled analogs, whose quantification often relies on less structurally similar internal standards, increasing assay variability. The d5-labeled version minimizes matrix effects and ionization efficiency differences that plague the bioanalysis of triphenylethylenes .

Bioanalysis Pharmacokinetics Stable Isotope Labeling

Key Application Scenarios for Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- Based on Differentiated Evidence


Process Chemistry: Synthesis of Ospemifene and Related Deaminated Tamoxifen Metabolites

This is the primary and scientifically validated application. As evidenced by patent literature and multiple vendor specifications, the compound's specific combination of a 2-chloroethoxy leaving group and a free phenol makes it a direct intermediate in the synthesis of deaminohydroxytoremifene (Metabolite Y) and the FDA-approved drug Ospemifene (FC-1271a) [REFS-1, REFS-2]. Attempting to use the structurally similar (Z)-Chlorolefin would fail at the critical deprotection step due to the absence of the essential hydroxyl group [1].

Analytical R&D: Impurity Profiling and Reference Standard for Tamoxifen ANDA Submissions

The compound's well-defined melting point (125–128 °C) and solubility profile make it an excellent reference standard for developing and validating HPLC/GC methods aimed at detecting Tamoxifen-related impurities in Active Pharmaceutical Ingredients (APIs) . Its clear thermal identity allows for rapid, unambiguous confirmation of reference standard integrity, a crucial step in regulatory submissions for Abbreviated New Drug Applications (ANDAs).

Bioanalytical Services: LC-MS/MS Quantification of Triphenylethylene Metabolites

The commercial availability of a pentadeuterated (d5) analog of this compound provides a critical tool for DMPK and clinical bioanalytical laboratories . This matched internal standard is essential for developing highly sensitive and specific LC-MS/MS assays to quantify the compound's presence as a metabolite or process impurity in biological matrices, satisfying the stringent acceptance criteria for bioanalytical method validation .

Basic Research: Investigating Structure-Activity Relationships of Non-Basic SERM Side Chains

This compound serves as a prototypical example of a triphenylethylene with a neutral, non-basic side chain. Class-level data demonstrates that replacing a basic amine with a non-basic moiety reduces estrogen receptor affinity by up to 93% [3]. Researchers can procure this compound to study how side-chain basicity dictates the molecular pharmacology of SERMs, specifically focusing on AEBS-independent mechanisms of action and the reduction of off-target cytotoxic effects associated with basic side chains [3].

Quote Request

Request a Quote for Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.